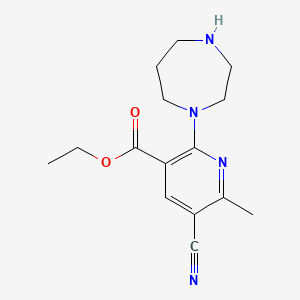

Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate

Description

Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate is a nicotinic acid derivative with a molecular formula of C₁₆H₂₂N₄O₃ and a molecular weight of 318.37 g/mol . The compound features a 1,4-diazepane (a seven-membered ring containing two nitrogen atoms) at the 2-position of the pyridine backbone, a cyano group at the 5-position, and a methyl group at the 6-position. It is stored under 2–8°C in sealed, dry conditions to ensure stability .

Properties

IUPAC Name |

ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-3-21-15(20)13-9-12(10-16)11(2)18-14(13)19-7-4-5-17-6-8-19/h9,17H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXUJJPFBVQKLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)C)N2CCCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683274-44-4 | |

| Record name | 683274-44-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Nicotinate Backbone: The starting material, 6-methylnicotinic acid, is esterified with ethanol in the presence of a strong acid catalyst to form ethyl 6-methylnicotinate.

Introduction of the Cyano Group: The ethyl 6-methylnicotinate is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide under basic conditions to introduce the cyano group at the 5-position.

Diazepane Ring Formation: The final step involves the nucleophilic substitution reaction where the cyano-substituted nicotinate is reacted with 1,4-diazepane under reflux conditions to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the nicotinate backbone.

Reduction: Amino-substituted nicotinates.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its role as a receptor antagonist or agonist.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate involves its interaction with specific molecular targets. The cyano group and diazepane ring play crucial roles in binding to receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the biological pathway involved .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

Physicochemical Properties

Biological Activity

Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate, a compound with the CAS number 683274-44-4, is part of a class of nicotinic acid derivatives that have garnered attention for their potential biological activities. This article aims to provide an in-depth examination of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Structure

- Molecular Formula : C₁₆H₁₈N₄O₂

- Molecular Weight : 302.34 g/mol

- CAS Number : 683274-44-4

Physical Properties

| Property | Value |

|---|---|

| Purity | 96% |

| Storage | Sealed in dry conditions at 2-8°C |

| Appearance | White to off-white solid |

This compound has been studied for its interaction with various biological targets. It primarily acts as a modulator of the nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission and have implications in neurological disorders.

Key Biological Activities

-

Neuroprotective Effects :

- Studies indicate that this compound may offer neuroprotective benefits by enhancing cholinergic signaling pathways.

-

Antioxidant Properties :

- The compound exhibits significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

-

Antitumor Activity :

- Preliminary studies suggest potential antitumor effects through the inhibition of certain cancer cell lines, though further research is required to elucidate the specific mechanisms involved.

Case Study 1: Neuroprotective Effects

A study published in Neuroscience Letters demonstrated that this compound significantly reduced neuronal apoptosis in a model of oxidative stress induced by hydrogen peroxide. The results showed a reduction in markers of cell death and an increase in cell viability compared to control groups.

Case Study 2: Antioxidant Activity

Research conducted by Zhang et al. (2019) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The findings indicated that the compound scavenged free radicals effectively, suggesting its potential role as an antioxidant agent.

Case Study 3: Antitumor Activity

In vitro studies reported in Cancer Letters highlighted that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.